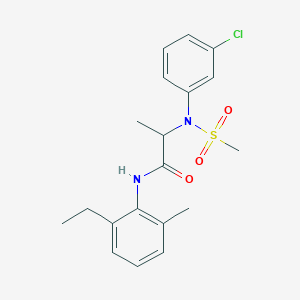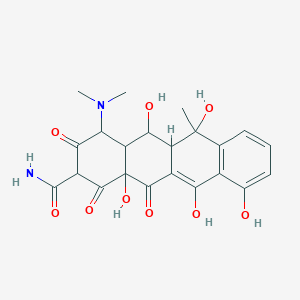![molecular formula C21H20N2O5 B12470460 2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)
2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(3-メチルフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸 2-オキソ-2-フェニルエチルエステルは、ピロリジン環、フェニル基、およびカルボン酸エステルを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
1-{[(3-メチルフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸 2-オキソ-2-フェニルエチルエステルの合成は、一般的に多段階有機反応を伴います。一般的な経路の1つは、ピロリジン環の形成に続き、フェニル基とカルボン酸基を導入することです。反応条件は、多くの場合、高収率と純度を確保するために、特定の触媒と溶媒を必要とします。
工業生産方法
工業的な設定では、この化合物の生産は、反応条件が厳密に制御されている大規模なバッチ反応器を伴う場合があります。温度、圧力、および反応物の濃度を監視するための自動システムの使用は、生産の一貫性と効率を維持するために不可欠です。
化学反応の分析
反応の種類
1-{[(3-メチルフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸 2-オキソ-2-フェニルエチルエステルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応により、追加の酸素含有官能基が導入される可能性があります。
還元: この反応により、酸素原子が除去されたり、水素原子が追加されたりします。
置換: この反応により、ある官能基が別の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)が含まれます。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:アミン、アルコール)が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される場合がありますが、還元によりアルコールまたはアミンが生成される場合があります。
科学研究の用途
1-{[(3-メチルフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸 2-オキソ-2-フェニルエチルエステルは、いくつかの科学研究の用途があります。
化学: より複雑な分子を作成するための有機合成のビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
1-{[(3-メチルフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸 2-オキソ-2-フェニルエチルエステルが効果を発揮する機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物はこれらの標的に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
2-オキソ-2-フェニル酢酸メチル: 類似の構造的特徴を持つより単純なエステル。
ピロリジン-2,5-ジオン: 類似のピロリジン環構造を持つ化合物。
独自性
1-{[(3-メチルフェニル)カルボニル]アミノ}-5-オキソピロリジン-3-カルボン酸 2-オキソ-2-フェニルエチルエステルは、官能基と構造的複雑さの組み合わせにより、ユニークです。この独自性は、さまざまな科学分野における研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Methyl 2-oxo-2-phenylacetate: A simpler ester with similar structural features.
Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure.
Uniqueness
2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C21H20N2O5 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
phenacyl 1-[(3-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5/c1-14-6-5-9-16(10-14)20(26)22-23-12-17(11-19(23)25)21(27)28-13-18(24)15-7-3-2-4-8-15/h2-10,17H,11-13H2,1H3,(H,22,26) |
InChIキー |
ZYZPTDCKYMYARM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)


![5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid](/img/structure/B12470407.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)


![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)

![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470443.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
